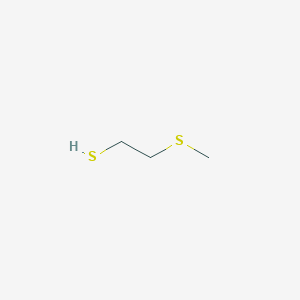
3-Thia-1-butanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thia-1-butanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and often unpleasant odor, which is typical of many thiols .
準備方法
Synthetic Routes and Reaction Conditions: 3-Thia-1-butanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). This reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion . Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure can significantly impact the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 3-Thia-1-butanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine (Br_2) and iodine (I_2).
Reduction: Reducing agents such as zinc and acid are used to convert disulfides back to thiols.
Major Products:
科学的研究の応用
3-Thia-1-butanethiol has several applications in scientific research:
作用機序
The mechanism of action of 3-Thia-1-butanethiol involves its ability to form and break disulfide bonds. In biological systems, thiols can undergo oxidation to form disulfides, which are important for maintaining the structure and function of proteins. The reduction of disulfides back to thiols is also a key process in cellular defense against oxidative stress .
類似化合物との比較
Ethanethiol: Another simple thiol with a strong odor, used as an odorant in natural gas.
3-Methyl-1-butanethiol: Known for its presence in skunk spray and its strong odor.
Uniqueness: 3-Thia-1-butanethiol is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .
特性
分子式 |
C3H8S2 |
|---|---|
分子量 |
108.23 g/mol |
IUPAC名 |
2-methylsulfanylethanethiol |
InChI |
InChI=1S/C3H8S2/c1-5-3-2-4/h4H,2-3H2,1H3 |
InChIキー |
SJJZGKUOHPJHDH-UHFFFAOYSA-N |
正規SMILES |
CSCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















